5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Descripción
Propiedades
Fórmula molecular |
C16H15ClN4O3S3 |
|---|---|
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3S3/c1-8(2)25-15-18-7-10(17)13(20-15)14(22)21-16-19-11-5-4-9(27(3,23)24)6-12(11)26-16/h4-8H,1-3H3,(H,19,21,22) |
Clave InChI |
PLADIFZVYIXMOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Actividad Biológica
5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological effects.
- Molecular Formula : C21H17ClN4O4S2
- Molecular Weight : 488.97 g/mol
- CAS Number : 885727-76-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and anticancer agent.
Antibacterial Activity
Research indicates that compounds similar to 5-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide exhibit significant antibacterial properties. For instance, derivatives of methanesulfonamide pyrimidines have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| Acetylcholinesterase | Inhibitor | 50 |
| Urease | Inhibitor | 30 |
Anticancer Activity
The compound's anticancer potential has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antibacterial Properties : A study published in 2020 reported the synthesis of several methanesulfonamide derivatives and their antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
- Enzyme Inhibition Research : Another study focused on the inhibitory effects of similar compounds on AChE and urease. The findings highlighted the structure-activity relationship that contributes to their effectiveness as enzyme inhibitors .
- Anticancer Evaluation : A recent evaluation demonstrated that the compound could effectively induce apoptosis in human cancer cell lines by activating caspase pathways, showcasing its potential as an anticancer agent .
Comparación Con Compuestos Similares
Research Implications
- PK11007 : The fluorinated sulfonyl group may enhance binding to targets requiring electronegative interactions (e.g., kinases), but its larger size could limit bioavailability.
- Compound : The propylsulfanyl group and bulky thiadiazole substituent suggest a balance between lipophilicity and steric hindrance, which might be optimized for specific enzyme inhibition.
- Target Compound : The combination of methanesulfonyl and isopropylthio groups positions it as a candidate for targets requiring both polar and hydrophobic interactions, such as ATP-binding pockets in kinases.
Métodos De Preparación
Thioamide Cyclization
2-Amino-5-nitrobenzenethiol is treated with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the methanesulfonyl group. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon yields 2-amino-5-methanesulfonylbenzenethiol. Cyclization with cyanogen bromide (CNBr) in ethanol under reflux forms the benzothiazole ring.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Methylsulfonyl chloride, pyridine, 0–5°C | 85% |
| Nitro Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 90% |
| Cyclization | CNBr, ethanol, reflux, 12 h | 78% |
Preparation of 5-Chloro-2-(Propan-2-Ylsulfanyl)Pyrimidine-4-Carbonyl Chloride
The pyrimidine core is constructed via a modified Biginelli reaction.
Pyrimidine Ring Formation
Ethyl acetoacetate reacts with thiourea and isopropyl disulfide in acidic conditions (HCl/EtOH) to form 2-(propan-2-ylsulfanyl)-6-methylpyrimidin-4(3H)-one. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline as a catalyst.
Carboxylic Acid Activation
The resulting 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, thiourea, isopropyl disulfide, HCl/EtOH, 80°C | 65% |
| Chlorination | POCl₃, N,N-dimethylaniline, 110°C, 6 h | 82% |
| Acyl Chloride Formation | SOCl₂, toluene, reflux, 3 h | 95% |
Coupling of Benzothiazole and Pyrimidine Moieties
The final step involves amide bond formation between the benzothiazol-2-amine and pyrimidine carbonyl chloride.
Amide Coupling
6-Methanesulfonyl-1,3-benzothiazol-2-amine is reacted with 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 24 h.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrimidine carbonyl chloride, TEA | DCM | 25°C | 24 h | 88% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.92 (s, 1H, benzothiazole-H), 3.42 (septet, J = 6.8 Hz, 1H, SCH(CH₃)₂), 3.08 (s, 3H, SO₂CH₃), 1.42 (d, J = 6.8 Hz, 6H, SCH(CH₃)₂).
-
HRMS : m/z calculated for C₁₅H₁₄ClN₄O₃S₃ [M+H]⁺: 460.9, found: 460.8.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A patent-derived method employs microwave irradiation to accelerate the cyclization step, reducing reaction time from 12 h to 30 min with comparable yields (75–80%).
Solid-Phase Synthesis
Immobilization of the benzothiazole amine on Wang resin enables iterative coupling and deprotection, though yields are lower (60–65%).
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Excess POCl₃ (5 equiv) ensures complete conversion at position 5.
-
Oxidation Control : Over-oxidation of the isopropylsulfanyl group to sulfone is mitigated by using mild oxidizing agents (e.g., H₂O₂ in acetic acid).
-
Amine Protection : Boc-protection of the benzothiazole amine prior to coupling improves yields by preventing side reactions.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1 g | 1 kg |
| Solvent Recovery | 60% | 90% |
| Purity | 98% | 99.5% |
Catalytic hydrogenation replaces stoichiometric reductants for nitro group reduction, enhancing sustainability.
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given its complex pyrimidine and benzothiazole scaffolds?
- Methodology :
- Stepwise synthesis : Prioritize sequential coupling of the pyrimidine core (chloro and sulfanyl groups) with the benzothiazole moiety. Use sodium hydride for deprotonation and dimethylformamide (DMF) as a solvent to stabilize intermediates .
- Reaction conditions : Maintain temperatures between 60–80°C for nucleophilic substitution reactions. Monitor pH (neutral to slightly basic) to prevent hydrolysis of the methanesulfonyl group .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the final product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify substitution patterns on the pyrimidine and benzothiazole rings. Key signals: δ 8.2–8.5 ppm (pyrimidine H), δ 2.8–3.1 ppm (methanesulfonyl CH) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~500–520 Da) and detect sulfanyl or sulfonyl fragmentation patterns .
- HPLC-DAD : Utilize reverse-phase chromatography (gradient elution) with UV detection at 254 nm to assess purity (>95%) and identify byproducts from incomplete substitutions .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Methodology :
- Target selection : Screen against kinases or enzymes with known affinity for pyrimidine derivatives (e.g., EGFR, VEGFR) using fluorescence-based inhibition assays .
- Cytotoxicity testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC values with structurally similar analogs (e.g., 5-chloro-2-(fluorobenzylsulfanyl)pyrimidine derivatives) .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity in cell-based assays .
Advanced Research Questions
Q. How to resolve contradictory data in biological assays (e.g., high in vitro activity but low cellular efficacy)?
- Methodology :
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound and metabolites .
- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to evaluate passive diffusion. Modify propan-2-ylsulfanyl groups to enhance lipophilicity if needed .
- Off-target profiling : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions contributing to false positives .
Q. What strategies can elucidate the compound’s mechanism of action at the molecular level?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain). Resolve hydrogen-bonding interactions between the carboxamide group and ATP-binding pockets .
- Molecular dynamics simulations : Model the compound’s binding stability using software like GROMACS. Focus on sulfonyl and sulfanyl group interactions with hydrophobic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How to design derivatives to improve selectivity while retaining potency?
- Methodology :
- SAR analysis : Systematically modify substituents:
- Replace propan-2-ylsulfanyl with bulkier tert-butylsulfanyl to enhance steric hindrance against off-targets .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzothiazole ring to modulate electronic effects .
- Fragment-based drug design : Screen fragment libraries to identify complementary moieties for hybrid synthesis. Use SPR (surface plasmon resonance) for hit validation .
Q. What computational tools predict metabolic liabilities in this compound’s structure?
- Methodology :
- In silico metabolism : Use software like MetaSite or GLORY to identify sites of Phase I oxidation (e.g., benzothiazole S-oxidation). Prioritize blocking labile positions with fluorine substitutions .
- DEREK Nexus : Assess toxicity risks (e.g., mutagenicity from aromatic amines) and guide structural modifications .
Data Contradiction Analysis Framework
| Scenario | Possible Causes | Resolution Strategies |
|---|---|---|
| Low yield in step 2 | Incomplete deprotonation of benzothiazole NH | Increase reaction time (8–12 hrs) or use stronger base (LiHMDS) |
| HPLC purity <90% | Residual DMF from synthesis | Implement aqueous wash (5% LiCl) before purification |
| Inconsistent IC | Compound aggregation in buffer | Add 0.01% Tween-20 or pre-filter through 0.22 µm membrane |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
